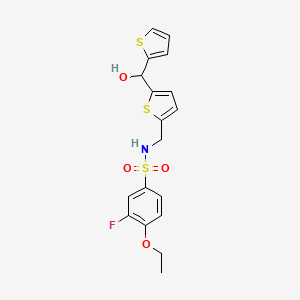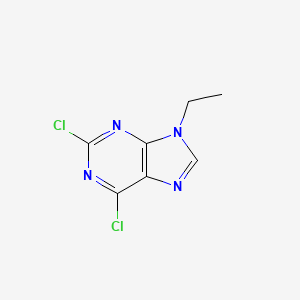
2,6-dichloro-9-ethyl-9H-purine
概要
説明
2,6-Dichloro-9-ethyl-9H-purine is a chemical compound with the molecular formula C7H6Cl2N4 . It is a solid substance that is white to yellow in color . The compound has a molecular weight of 217.06 g/mol .
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-9-ethyl-9H-purine consists of a purine ring which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . It has two chlorine atoms attached at the 2nd and 6th positions and an ethyl group attached at the 9th position .Physical And Chemical Properties Analysis
2,6-Dichloro-9-ethyl-9H-purine is a solid substance that is white to yellow in color . It has a molecular weight of 217.06 g/mol . The compound is stored at a temperature of 2-8°C in an inert atmosphere .科学的研究の応用
Synthesis and Derivative Formation
Intermediate for Peptidic Nucleic Acid Synthesis : The compound serves as an intermediate in synthesizing peptidic nucleic acids (PNAs) containing purine nucleobases. This process includes expanding the endocyclic bond angle at each halogen substitution site compared to unsubstituted purine (Chan et al., 1995).
Synthesis of Biological Active Compounds : 2,6-Dichloro-9-ethyl-9H-purine has been used in synthesizing 9-(2,6-difluorobenzyl)-9H-purines, which showed good inhibition of phosphodiesterase isozymes, particularly PDE2 and PDE4 (Kozai & Maruyama, 1999).
Anticancer Research
- Anti-Proliferative Activity in Cancer Research : Studies indicate significant anti-proliferative activity against human cancer cell lines, including breast, colon, and melanoma. This research highlights the potential of using 2,6-dichloro-9-ethyl-9H-purine derivatives as lead structures in medicinal chemistry for cancer therapy (Morales et al., 2014).
Chemical Synthesis and Reactions
Chemical Reactions and Modifications : The compound is involved in various chemical reactions, leading to the formation of diverse derivatives. For example, 2,6-dichloro-9-ethyl-9H-purine undergoes reactions with sodium methoxide, ethoxide, phenoxide, and other nucleophiles to yield a range of substituted purines (Tanji et al., 1987).
Radiolabelled Precursor in Drug Development : This compound is synthesized as a radiolabelled precursor for preparing 14C-labelled nucleosides, an important step in drug development (Valsborg et al., 1995).
Catalysis and Alkylation Studies
- Catalytic Alkylation : It reacts with various alcohols over alumina catalysts, leading to N-9-alkyl-2-chloro-6-hydroxy-9H-purine products. The study of this catalytic process provides insights into the reaction mechanisms and product selectivity (Tumma et al., 2010).
Antimicrobial Research
- Antimycobacterial Activity : Some derivatives of 2,6-dichloro-9-ethyl-9H-purine have been found to be effective against Mycobacterium tuberculosis, highlighting its potential in developing new antituberculosis drugs (Bakkestuen et al., 2005).
Tautomerism and Structural Studies
- Tautomerism and Structural Analysis : Studies involving 2,6-dichloro-9-ethyl-9H-purine derivatives provide insights into tautomerism and structural characteristics of these compounds, which are crucial for understanding their chemical behavior and potential applications (Klemm et al., 2009).
Anticonvulsant and Antiviral Research
- Development of Anticonvulsant Agents : Derivatives of 2,6-dichloro-9-ethyl-9H-purine have been synthesized and tested for anticonvulsant activity, representing a new class of potent agents for seizure control (Kelley et al., 1988).
Additional Research and Applications
Corrosion Inhibition in Engineering : Some derivatives are explored as corrosion inhibitors, particularly in the context of protecting mild steel in acidic environments. This application is significant in materials science and engineering (Yan et al., 2008).
Potential Plant-Growth Regulating Properties : Derivatives of 2,6-dichloro-9-ethyl-9H-purine have been studied for their potential in regulating plant growth, indicating its utility in agricultural science (El-Bayouki et al., 2013).
Labeling in Biochemical Studies : The compound is used in the synthesis of radiolabelled nucleosides for photochemical labeling in biological studies, particularly in understanding ribosomal functions (Wower et al., 1994).
DABCO-Catalyzed Reactions : It undergoes DABCO-catalyzed hydrolysis and alcoholysis reactions, contributing to a better understanding of catalysis in organic chemistry (Linn et al., 1994).
Synthesis of Azido and Triazolyl Purine Ribonucleosides : This process is important in the field of nucleoside chemistry and has implications in the development of pharmaceuticals and biochemical research (Līpiņš et al., 2021).
Synthesis of Glycoside Analogs in Anticancer Research : The synthesis of glycoside analogs from 9-amino-6-(methylthio)-9H-purine derivatives furthers our understanding of their potential anticancer properties (Temple et al., 1975).
Safety and Hazards
将来の方向性
The future directions for the study of 2,6-dichloro-9-ethyl-9H-purine could involve further exploration of its potential role as an antitumor agent . Additionally, more research could be conducted to understand its chemical properties and reactions .
Relevant Papers The relevant papers retrieved provide information on the synthesis, potential applications, and properties of 2,6-dichloro-9-ethyl-9H-purine and related compounds . These papers could be further analyzed for more detailed information.
特性
IUPAC Name |
2,6-dichloro-9-ethylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRESUDAFHFFHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-9-ethyl-9H-purine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

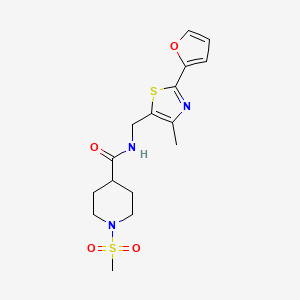
![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)
![6-O-ethyl 3-O-methyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)
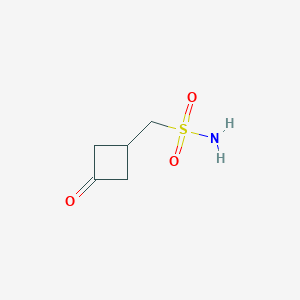
![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)
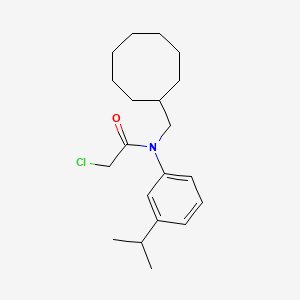
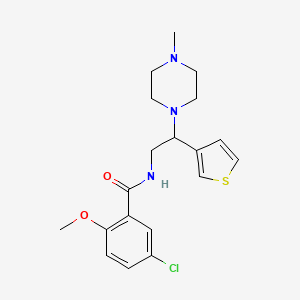
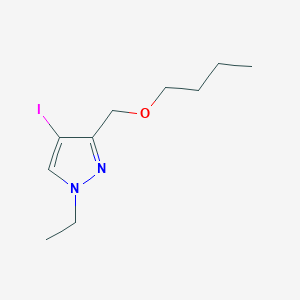
![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)




